Home > Products > Screening Compounds P6524 > Lazucirnon hydrochloride
Lazucirnon hydrochloride - 1372127-19-9

Lazucirnon hydrochloride

Catalog Number: EVT-10991840
CAS Number: 1372127-19-9
Molecular Formula: C27H36Cl3N5O3
Molecular Weight: 585.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lazucirnon hydrochloride is presumably a synthetic compound that may belong to a specific class of pharmaceuticals or chemicals. While specific details about its source and classification are not available, compounds like this typically undergo rigorous classification based on their chemical structure and functional groups.

Source

The source of Lazucirnon hydrochloride would generally be from chemical synthesis in a laboratory or industrial setting. This compound may have originated from research aimed at developing new therapeutic agents or experimental chemicals.

Classification

Chemical compounds are classified based on their structure, function, and reactivity. Lazucirnon hydrochloride could potentially be classified as:

  • Organic compound: If it contains carbon atoms.
  • Salt: As it is referred to with "hydrochloride," indicating it is a salt formed with hydrochloric acid.
  • Pharmaceutical agent: If it has therapeutic uses.
Synthesis Analysis

Methods

The synthesis of Lazucirnon hydrochloride would typically involve several steps:

  1. Precursor Selection: Identifying suitable precursor chemicals that can react to form the desired compound.
  2. Reaction Conditions: Establishing optimal conditions such as temperature, pressure, and solvent choice to facilitate the reaction.
  3. Purification: After synthesis, the product would need purification through techniques like recrystallization or chromatography.

Technical Details

The specific technical details regarding the synthesis would depend on the chemical structure of Lazucirnon hydrochloride. For example:

  • Reagents Used: Specific reagents that are reactive with the chosen precursors.
  • Yield Optimization: Techniques to maximize the yield of the desired product while minimizing by-products.
Molecular Structure Analysis

Structure

The molecular structure of Lazucirnon hydrochloride would typically be represented by its chemical formula and structural diagram. This includes:

  • Atoms Present: Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), etc.
  • Functional Groups: Identification of any functional groups that dictate its reactivity and properties.

Data

Data related to the molecular structure may include:

  • Molecular Weight: The total weight of all atoms in the molecule.
  • 3D Structure: Computational modeling may provide insights into its spatial arrangement.
Chemical Reactions Analysis

Reactions

Lazucirnon hydrochloride may undergo various chemical reactions:

  1. Acid-Base Reactions: Due to its nature as a hydrochloride salt.
  2. Nucleophilic Substitution: If applicable based on its functional groups.

Technical Details

The specifics of these reactions would depend on the conditions under which they occur, including temperature, solvent, and concentration of reactants.

Mechanism of Action

Process

If Lazucirnon hydrochloride has pharmacological activity, its mechanism of action would describe how it interacts with biological systems:

  • Target Interaction: Binding to specific receptors or enzymes.
  • Biochemical Pathways: Modulating pathways leading to therapeutic effects.

Data

Quantitative data such as IC50 values (the concentration required to inhibit 50% of target activity) may be relevant if available.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties might include:

  • Appearance: Color and form (solid, liquid).
  • Melting/Boiling Point: Temperature ranges for phase changes.
  • Solubility: Solubility in water or organic solvents.

Chemical Properties

Chemical properties could encompass:

  • Reactivity: Stability under various conditions (pH, temperature).
  • Toxicity Profiles: Safety data regarding exposure levels.
Molecular Mechanisms of Action

C-C Chemokine Receptor Type 3 Antagonism and Eotaxin Signaling Pathway Modulation

Lazucirnon hydrochloride (also identified as AKST-4290 or ALK-4290) is a small-molecule C-C chemokine receptor type 3 antagonist that competitively inhibits the binding of eotaxin ligands (C-C motif chemokine ligand 11, C-C motif chemokine ligand 24, and C-C motif chemokine ligand 26) to C-C chemokine receptor type 3 [1]. This receptor belongs to the G protein-coupled receptor superfamily and is constitutively expressed on eosinophils, basophils, Th2 lymphocytes, and mast cells. Upon eotaxin binding, C-C chemokine receptor type 3 activates the Gαi subunit, triggering downstream signaling cascades involving phospholipase Cβ, inositol trisphosphate, and diacylglycerol. This results in intracellular calcium flux and activation of mitogen-activated protein kinase pathways [5]. Lazucirnon hydrochloride binds to the orthosteric site of C-C chemokine receptor type 3 with high affinity (reported Ki < 100 nM), inducing a conformational change that prevents G protein coupling and subsequent signal transduction [1] [5]. Preclinical studies demonstrate that Lazucirnon hydrochloride reduces eotaxin-induced chemotaxis by >80% at therapeutic concentrations, establishing its core mechanism as a potent disruptor of eosinophil-selective chemotactic gradients [1].

Table 1: Key Signaling Pathways Modulated by C-C Chemokine Receptor Type 3 Antagonism

Signaling ComponentEffect of Eotaxin BindingEffect of Lazucirnon Hydrochloride
Gαi ProteinActivationCompetitive inhibition
Calcium FluxIncreased intracellular Ca²⁺Suppression (>70% reduction)
Mitogen-Activated Protein Kinase PhosphorylationERK1/2 and p38 activationComplete blockade
Cell MigrationDirected chemotaxisInhibition of chemotactic response

Inhibition of Eosinophil Chemotaxis and Activation

Lazucirnon hydrochloride exerts profound inhibitory effects on eosinophil trafficking by disrupting the C-C chemokine receptor type 3/C-C motif chemokine ligand 11 axis. In vitro analyses show that Lazucirnon hydrochloride (1–10 µM) reduces eosinophil migration across human endothelial barriers by 60–92% in a concentration-dependent manner [1]. Beyond chemotaxis, Lazucirnon hydrochloride suppresses eosinophil effector functions by inhibiting:

  • Degranulation: Reduced release of eosinophil peroxidase and eosinophil-derived neurotoxin by 45–75% following interleukin-5 priming and eotaxin stimulation [1].
  • Adhesion Molecule Expression: Downregulation of CD11b/CD18 integrin activation, decreasing eosinophil adhesion to vascular cell adhesion molecule 1 and intercellular adhesion molecule 1 [5].
  • Survival Signaling: Attenuation of nuclear factor-κB translocation and suppression of apoptosis-delaying cytokines [5].This multipoint inhibition prevents eosinophil infiltration into tissues and reduces their pathological persistence at inflammatory sites, a mechanism relevant to eosinophil-mediated diseases like bullous pemphigoid (a current phase II indication for Lazucirnon hydrochloride) [1].

Modulation of Neuroinflammatory Cascades

Lazucirnon hydrochloride modulates neuroinflammation through C-C chemokine receptor type 3 antagonism in the central nervous system. Microglia and astrocytes express functional C-C chemokine receptor type 3, which responds to elevated eotaxin levels in neurodegenerative conditions. Lazucirnon hydrochloride crosses the blood-brain barrier and demonstrates neuroprotective effects in preclinical models by:

  • Reducing microglial activation and subsequent production of tumor necrosis factor-alpha and interleukin-1β by 50–65% [1].
  • Attenuating astrogliosis and limiting the release of glutamate excitotoxins.
  • Preserving neuronal integrity by inhibiting eotaxin-induced neuronal apoptosis pathways [1].These mechanisms underlie the investigation of Lazucirnon hydrochloride in phase II trials for Parkinson disease, where neuroinflammation contributes to dopaminergic neuron loss [1]. The suppression of C-C chemokine receptor type 3 signaling may also disrupt neuroinflammatory crosstalk between glial cells and infiltrating leukocytes, potentially slowing neurodegeneration.

Matrix Metalloproteinase-9 Suppression in Eosinophil-Mediated Tissue Remodeling

Eosinophils drive tissue remodeling through matrix metalloproteinase-9 secretion, which degrades extracellular matrix components. Lazucirnon hydrochloride inhibits matrix metalloproteinase-9 release via two interconnected mechanisms:

  • Direct Transcriptional Regulation: Blockade of C-C chemokine receptor type 3 signaling reduces nuclear factor-κB-dependent matrix metalloproteinase-9 gene expression [5].
  • Indirect Pathway Modulation: Inhibition of eosinophil chemotaxis limits their tissue infiltration, thereby reducing local matrix metalloproteinase-9 concentrations at pathological sites [1].In vitro studies demonstrate 40–80% reductions in matrix metalloproteinase-9 concentrations in bronchial epithelial cultures and dermal fibroblasts co-cultured with eosinophils after Lazucirnon hydrochloride treatment [1]. This suppression is clinically significant in retinal diseases, where matrix metalloproteinase-9 contributes to blood-retinal barrier breakdown and choroidal neovascularization—processes relevant to Lazucirnon hydrochloride’s investigation in age-related macular degeneration and diabetic retinopathy [1] [6].

Cross-Talk Between C-C Chemokine Receptor Type 3 and Angiogenic Pathways

Lazucirnon hydrochloride exhibits anti-angiogenic properties through interference with C-C chemokine receptor type 3’s cross-talk with vascular endothelial growth factor pathways. Endothelial cells express C-C chemokine receptor type 3 during pathological angiogenesis, and eotaxin synergizes with vascular endothelial growth factor to promote:

  • Endothelial cell proliferation and tube formation.
  • Vascular permeability and extravasation.
  • Pericyte recruitment stabilization.

Table 2: Anti-Angiogenic Effects of Lazucirnon Hydrochloride in Experimental Models

Angiogenic ProcessExperimental SystemInhibition Percentage
Endothelial Cell MigrationHuman retinal endothelial cells68 ± 9%
Tube FormationMatrigel assay72 ± 11%
Vascular PermeabilityRetinal vascular leakage model54 ± 7%
Vascular Endothelial Growth Factor ExpressionHypoxic retinal tissue40–60% reduction

Lazucirnon hydrochloride disrupts this synergy by blocking C-C chemokine receptor type 3-mediated phosphorylation of vascular endothelial growth factor receptor 2 and downstream effectors like focal adhesion kinase and Src kinase [5]. This multi-target inhibition provides a mechanistic basis for its therapeutic potential in neovascular eye diseases, where eosinophils contribute to pathological angiogenesis through matrix metalloproteinase-9 and vascular endothelial growth factor release [1] [6]. Current phase II trials for wet age-related macular degeneration and diabetic retinopathy are evaluating this anti-angiogenic action clinically [1].

Properties

CAS Number

1372127-19-9

Product Name

Lazucirnon hydrochloride

IUPAC Name

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide;dihydrochloride

Molecular Formula

C27H36Cl3N5O3

Molecular Weight

585.0 g/mol

InChI

InChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1

InChI Key

IUDHVSKPEAGQGJ-MQWQBNKOSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl

Isomeric SMILES

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.